molecular formula C18H18N2O2S B2896570 N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide CAS No. 869070-23-5

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2896570
CAS No.: 869070-23-5
M. Wt: 326.41
InChI Key: PJNKYKDESNFHBF-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide (CAS: 893997-14-3; Molecular Formula: C₂₀H₁₉N₂O₂S) is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group and an m-tolyl (3-methylphenyl) moiety at the 2-position. The thiazole ring is connected via an ethyl linker to a furan-2-carboxamide group. This structural framework is characteristic of bioactive molecules targeting kinases, antimicrobial pathways, or anticancer mechanisms, as seen in related compounds .

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-5-3-6-14(11-12)18-20-13(2)16(23-18)8-9-19-17(21)15-7-4-10-22-15/h3-7,10-11H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNKYKDESNFHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Thiazole Derivatives
  • 5-Bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide (CAS: 893997-14-3):
    Differs by a bromo substituent and 3,4-dimethoxyphenyl group instead of m-tolyl. This substitution likely enhances electron-withdrawing effects, altering reactivity and binding affinity .
  • N-(5-Acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide: A building block for synthesizing hydrazinecarbodithioate derivatives.
  • Pyridine-Thiazole Hybrids: E.g., (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. Replacing furan with pyridine introduces aromatic nitrogen, enhancing interactions with kinase ATP-binding pockets .
Furan Carboxamide Derivatives
  • N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide :
    The imidazole-propyl chain may improve membrane permeability, a trait absent in the target compound’s ethyl-thiazole linker .
Thiazole-Hydrazine Derivatives
  • 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide :
    Replaces the furan carboxamide with a phenylhydrazinecarbothioamide group, enabling chelation with metal ions, which is absent in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound Not Reported Not Given Thiazole, m-tolyl, furan carboxamide
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate >360 58 Pyridine, ester
2-(2-((1-(4-Methyl-2-sulfonamido)ethylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide 327–329 60 Sulfonamide, hydrazone
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide 155–156 53 Nitrofuran, pyridine

Key Observations :

  • Higher melting points (>300°C) are observed in sulfonamide-containing thiazoles due to strong intermolecular hydrogen bonding .
  • Nitrofuran derivatives exhibit moderate melting points (155–160°C), influenced by nitro group polarity .
Anticancer Activity
  • Compound 7b (IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2):
    Features a thiazole-thiadiazole scaffold. The thiadiazole ring may enhance DNA intercalation compared to the furan carboxamide in the target compound .
  • Thiazole-Based Thiosemicarbazones :
    Show cytotoxicity against MCF-7 cells (IC₅₀ ~10–20 μM). The thiosemicarbazone moiety enables metal chelation, a mechanism absent in the target compound .
Antimicrobial Activity
  • Nitro-furan derivatives :
    Exhibit antifungal activity via nitro group reduction, generating reactive intermediates. The target compound lacks this nitro group, suggesting divergent mechanisms .
  • Oxadiazole-thiazole hybrids :
    E.g., 2-(4-methyl-2-(naphthalen-2-yl)thiazol-5-yl)-5-(methylsulfonyl)-1,3,4-oxadiazole, show activity against methicillin-resistant bacteria. Sulfonyl groups improve bioavailability compared to carboxamides .
Kinase Inhibition
  • Pyridine-thiazole hybrids : Inhibit c-Met and CDK1 kinases. The pyridine-thiazole core mimics ATP-binding motifs, whereas the target compound’s furan may limit kinase affinity .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide in laboratory settings?

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazole core followed by coupling with the furan-2-carboxamide moiety. Key parameters include:

  • Temperature control : Overheating during cyclization (e.g., thiazole ring formation) can lead to side products such as dimerization or decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation, while non-polar solvents are preferred for purification .
  • Catalyst optimization : Use of coupling agents like EDCI/HOBt for amidation steps improves yield compared to traditional acid chloride methods .
  • Purity monitoring : HPLC or LC-MS should be employed post-synthesis to ensure >95% purity, especially given the compound’s heterocyclic complexity .

Q. How can researchers characterize the molecular structure of this compound to confirm its identity?

Advanced spectroscopic and computational methods are required:

  • NMR spectroscopy : 1^1H and 13^13C NMR can identify key signals, such as the thiazole ring protons (δ 7.2–8.1 ppm) and furan carboxamide carbonyl (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 381.12) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the thiazole-ethyl linker and confirms spatial orientation of the m-tolyl group .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition screens : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to known thiazole-based inhibitors .
  • Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization can quantify interactions with target proteins like Rab7b .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across different studies?

Discrepancies in reported IC50_{50} values or target selectivity may arise from:

  • Varied assay conditions : Standardize parameters like cell passage number, serum concentration, and incubation time .
  • Structural analogs : Subtle differences in substituents (e.g., m-tolyl vs. p-tolyl) significantly alter activity. Compare with derivatives in Table 1:
Analog Key Modification IC50_{50} (μM) Target
Parent compound (this study)m-tolyl, thiazole-ethyl linker2.3 ± 0.4EGFR
N-(5-R-benzyl-thiazol-2-yl) derivative Benzyl substituent5.1 ± 0.7Aurora kinase
Oxadiazole-thiazole hybrid Oxadiazole replacement>10Inactive
  • Computational validation : Perform molecular docking to compare binding poses with experimental data .

Q. What strategies are effective for enhancing metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the furan ring with a thiophene or pyrazole moiety to reduce oxidative metabolism .
  • Prodrug design : Introduce ester or phosphate groups at the carboxamide nitrogen to improve solubility and bioavailability .
  • ADME profiling : Use in silico tools (e.g., admetSAR) to predict CYP450 interactions and prioritize derivatives with lower clearance rates .

Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

  • Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Proteomic profiling : SILAC-based quantification to detect changes in protein expression (e.g., Bcl-2, caspase-3) .
  • In vivo validation : Use xenograft models to correlate tumor growth inhibition with pharmacokinetic parameters (e.g., AUC, Cmax_{max}) .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction progress during synthesis?

  • TLC with UV visualization : Track intermediates using silica plates and iodine staining .
  • In-line FTIR : Monitor carbonyl stretching (1700–1650 cm1^{-1}) to confirm amide bond formation .
  • Reaction calorimetry : Detect exothermic events during cyclization to prevent runaway reactions .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Modify the m-tolyl group (e.g., electron-withdrawing/-donating substituents) and assess impact on potency .
  • Scaffold hopping : Replace the thiazole ring with imidazole or triazole to explore new binding modes .
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .

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